molecular formula C13H19ClO B14044535 1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene

1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene

Cat. No.: B14044535
M. Wt: 226.74 g/mol
InChI Key: IPIFGCXFOBETQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxy-2-ethylbenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMSO, THF.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It may be utilized in the study of biological pathways and mechanisms, particularly in the context of drug development and biochemical research.

    Industrial Applications: The compound can be employed in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene is unique due to its specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethoxy-2-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-12-11(8-6-10-14)7-5-9-13(12)15-4-2/h5,7,9H,3-4,6,8,10H2,1-2H3

InChI Key

IPIFGCXFOBETQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OCC)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.